10-Undecenamide
Description
10-Undecenamide derivatives, such as N,N′-ethylenebis(this compound) (EBU) and N,N′-(1,3-propylene) bis(this compound) (PBU), are unsaturated bisamide compounds widely studied as nucleating agents for poly(lactic acid) (PLA) and its stereoisomers. These compounds enhance crystallinity, crystallization rates, and thermal stability of PLA, which is critical for industrial applications requiring high heat resistance and mechanical performance . The unsaturated aliphatic chain (C11 with a terminal double bond) in this compound derivatives enables reactive functionalization and intermolecular interactions, such as hydrogen bonding with PLA’s carbonyl groups, promoting nucleation efficiency . For example, EBU has a melting temperature of 144.9°C and crystallization temperature of 140°C, making it compatible with PLA processing conditions .
Properties
CAS No. |
5332-51-4 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
undec-10-enamide |
InChI |
InChI=1S/C11H21NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H2,12,13) |
InChI Key |
YRIDFQASBDRMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Undecenamide can be synthesized through several methods. One common method involves the reaction of undecylenic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production process may also involve additional purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
10-Undecenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The amide group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield undecylenic acid, while reduction can produce undecylamine .
Scientific Research Applications
10-Undecenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a bioactive compound.
Industry: This compound is used in the production of surfactants, lubricants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 10-Undecenamide depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, leading to various effects. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The efficacy of 10-undecenamide derivatives is benchmarked against other nucleating agents, including saturated bisamides (e.g., EBS), hydroxyl-functionalized bisamides (e.g., EBH), and sulfonate derivatives. Key comparisons are summarized below:
Structural and Functional Differences
Performance Metrics
Advantages of this compound Derivatives
- Reactivity : The unsaturated double bond in EBU and PBU allows covalent modification (e.g., peroxide-induced crosslinking), improving dispersion and nucleation density in PLA .
- Efficiency : At 0.5 wt%, EBU reduces crystallization half-time by 57%, outperforming EBS (30% reduction) and matching sulfonates like LAK-301 .
- Compatibility : The C11 chain length aligns with PLA’s repeating unit, minimizing phase separation .
Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
